molecular formula C20H22N4OS B2892216 N-{[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391897-87-3

N-{[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2892216
CAS No.: 391897-87-3
M. Wt: 366.48
InChI Key: HPCCSKDZADTKOU-UHFFFAOYSA-N
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Description

N-{[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a triazole-based benzamide derivative characterized by a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 4 and a propylsulfanyl chain at position 3. The benzamide moiety is linked via a methylene bridge to the triazole ring.

Properties

IUPAC Name

N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-3-12-26-20-23-22-18(24(20)17-11-7-8-15(2)13-17)14-21-19(25)16-9-5-4-6-10-16/h4-11,13H,3,12,14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCCSKDZADTKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves the condensation of appropriate carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often employs continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to high yields and consistent product quality . The use of microreactors also facilitates the optimization of reaction parameters, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the benzamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzamide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogues:

4-(5-(Butylthio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)Pyridine (5m)

  • Substituents : Phenyl (position 4), butylthio (position 5).
  • Properties : Melting point 147–149°C, 86% yield.
  • Comparison : The target compound replaces phenyl with 3-methylphenyl and butylthio with propylsulfanyl, which may reduce hydrophobicity and alter melting points .

PC945 (Antifungal Agent)

  • Substituents : Difluorophenyl, triazole-linked benzamide.
  • Activity : Potent inhibition of Aspergillus fumigatus via CYP51A1 targeting.
  • Comparison : The target lacks fluorinated aromatic rings, which are critical for PC945’s antifungal efficacy, suggesting divergent biological profiles .

KA3 (N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl)Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide)

  • Substituents : Pyridinyl, electron-withdrawing groups on aryl rings.
  • Activity : Enhanced antimicrobial and antioxidant activity due to electron-withdrawing groups.
  • Comparison : The target’s 3-methylphenyl (electron-donating group) may reduce activity compared to KA3’s electron-deficient aryl systems .

Physicochemical Properties

Compound Substituents (R1, R2) Melting Point (°C) Yield (%)
Target Compound 3-methylphenyl, propylsulfanyl Not reported N/A
5m () Phenyl, butylthio 147–149 86
5n () Phenyl, thiazole-linked 199–202 88
4d () 3,4-Dichloro, morpholinomethyl Not reported N/A

Key Observations :

  • Longer alkyl chains (e.g., butylthio in 5m) correlate with higher melting points compared to shorter chains like propylsulfanyl.
  • Bulky substituents (e.g., morpholinomethyl in 4d) may improve solubility but complicate synthesis .

Antimicrobial and Antifungal Profiles:

  • PC945: IC50 values in the nanomolar range against Aspergillus spp. due to CYP51A1 inhibition .
  • KA Series () : MIC values of 12.5–50 µg/mL against E. coli and S. aureus; electron-withdrawing groups enhance potency .
  • Triazole-Benzamide Hybrids () : Docking studies (e.g., ZINC C13035420) suggest affinity for chemokine receptors, highlighting structural versatility .

Target Compound Implications :

  • The absence of fluorinated or electron-withdrawing groups may limit antifungal activity compared to PC944.

Q & A

Basic: What are the optimized synthetic routes for N-{[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide given conflicting yields reported in literature?

Methodological Answer:
Key steps involve (i) formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions and (ii) functionalization via nucleophilic substitution or coupling reactions. Conflicting yields often arise from solvent choice (e.g., DMF vs. acetonitrile), temperature control (±5°C deviations), and catalyst presence (e.g., NaOH or phase-transfer catalysts). For reproducibility, prioritize protocols using inert atmospheres (N₂/Ar) and controlled heating (70–80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate high-purity product .

Basic: What analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration and confirms substituent positions (e.g., triazole ring orientation and sulfanyl group geometry). Deposit data with the Cambridge Crystallographic Data Centre (CCDC) for validation .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–7.8 ppm). HSQC and HMBC correlations clarify connectivity .
  • HRMS (ESI/Q-TOF) : Confirms molecular formula (C₂₁H₂₃N₅O₂S) with <2 ppm mass error .

Advanced: How to design experiments to resolve contradictory reports on its biological activity (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

  • Standardized assays : Use CLSI/MIC guidelines for antimicrobial testing (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and NCI-60 cell lines for anticancer screening. Include positive controls (e.g., cisplatin, ampicillin) .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC₅₀/EC₅₀ values. Account for solvent interference (e.g., DMSO ≤0.1% v/v).
  • Mechanistic follow-up : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify target pathways. Contradictions may arise from cell-type-specific uptake or off-target effects .

Advanced: What computational strategies are recommended to predict its binding interactions with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Schrödinger) : Dock against enzymes (e.g., cytochrome P450, EGFR) or receptors (GPCRs) using crystal structures from the PDB. Validate with MD simulations (NAMD/GROMACS) to assess stability over 50–100 ns .
  • DFT calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311+G(d,p) level to compute electrostatic potential maps and HOMO-LUMO gaps, correlating with reactivity .
  • QSAR models : Train on triazole derivatives with known bioactivity to predict ADMET properties (e.g., LogP, bioavailability) .

Advanced: How to investigate degradation pathways under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 72 hrs), UV light (254 nm), or oxidative agents (H₂O₂, 3% w/v). Monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
  • Metabolite identification : Use hepatocyte microsomes (human/rat) with LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation). Compare with in silico tools (Meteor Nexus) .
  • Stability in plasma : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound via LC-MS/MS .

Advanced: How to perform structure-activity relationship (SAR) studies to improve potency?

Methodological Answer:

  • Systematic substitution : Modify the (i) 3-methylphenyl group (e.g., halogens, electron-withdrawing groups), (ii) propylsulfanyl chain (length, branching), and (iii) benzamide moiety (e.g., nitro, methoxy substituents) .
  • Bioisosteric replacement : Replace the triazole ring with oxadiazole or imidazole to assess scaffold flexibility.
  • In vitro validation : Screen analogs against prioritized targets (e.g., kinases, bacterial topoisomerases) to correlate substituents with IC₅₀ shifts .

Advanced: How to address discrepancies in reported solubility and bioavailability data?

Methodological Answer:

  • Solubility assays : Use shake-flask method (pH 7.4 PBS) with UV-Vis quantification. Compare with computational predictions (e.g., SwissADME) .
  • Permeability studies : Perform Caco-2 monolayer assays (apparent permeability, Pₐₚₚ) or PAMPA to assess intestinal absorption .
  • Formulation strategies : Test cyclodextrin complexes or lipid nanoparticles to enhance bioavailability if solubility <10 µg/mL .

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